REACTION_CXSMILES
|
[C:1]([C:4]1[CH:13]=[C:8]([C:9]([O:11][CH3:12])=[O:10])[C:7]([OH:14])=[CH:6][CH:5]=1)(=[O:3])[CH3:2].C([OH:18])(C)C.CS(C)=O.Br>C(Cl)Cl>[OH2:3].[CH3:12][O:11][C:9](=[O:10])[C:8]1[C:7](=[CH:6][CH:5]=[C:4]([C:1](=[O:3])[CH:2]=[O:18])[CH:13]=1)[OH:14] |f:5.6|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=C(C(C(=O)OC)=C1)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
82 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
126 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 3-neck flask immersed in an oil bath
|
Type
|
DISTILLATION
|
Details
|
The solution is distilled
|
Type
|
CUSTOM
|
Details
|
to remove excess methylene chloride
|
Type
|
CUSTOM
|
Details
|
reaches 77° C.
|
Type
|
TEMPERATURE
|
Details
|
the temperature of the mixture is increased to a temperature of 85° to 90° C
|
Type
|
TEMPERATURE
|
Details
|
the bath temperature is maintained at 95° to 100° C
|
Type
|
DISTILLATION
|
Details
|
nears completion distillation
|
Type
|
DISTILLATION
|
Details
|
dimethysulfide and isopropanol are distilled off
|
Type
|
DISTILLATION
|
Details
|
After distillation of 82 ml of solvent, 20 ml of IPA
|
Type
|
ADDITION
|
Details
|
is added slowly
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
DISTILLATION
|
Details
|
a steady rate of distillation
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is quenched with 70 ml of 2.4N H2SO4
|
Type
|
CUSTOM
|
Details
|
to drop to 75° C.
|
Type
|
DISTILLATION
|
Details
|
residual isopropanol is distilled off under vacuum
|
Type
|
DISTILLATION
|
Details
|
After a total of 165 ml distillate is collected
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
ADDITION
|
Details
|
A mixture of 30 ml of acetonitrile (CH3CN) and 70 ml of water
|
Type
|
ADDITION
|
Details
|
is added slowly at 75° C.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
After 30 minutes of stirring
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the precipitation
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
WASH
|
Details
|
the cake is washed with three 300 ml portions of water
|
Type
|
CUSTOM
|
Details
|
The cake is dried in a draft oven at 50° C. for 16 hours
|
Duration
|
16 h
|
Name
|
|
Type
|
product
|
Smiles
|
O.COC(C=1C(O)=CC=C(C1)C(C=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.5 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |